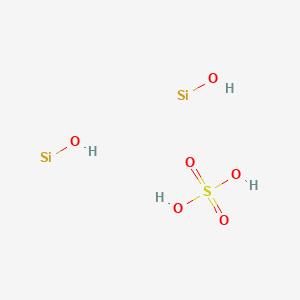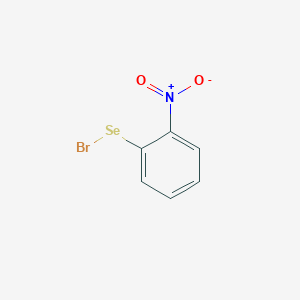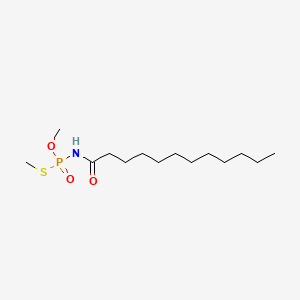![molecular formula C20H24O3 B14630676 [1,1'-Biphenyl]-4-yl (hexyloxy)acetate CAS No. 54334-92-8](/img/structure/B14630676.png)
[1,1'-Biphenyl]-4-yl (hexyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate is an organic compound that belongs to the class of esters It is characterized by a biphenyl group attached to a hexyloxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: [1,1’-Biphenyl]-4-yl acetic acid.
Reduction: [1,1’-Biphenyl]-4-yl (hexyloxy)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-4-yl (hexyloxy)acetate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the release of [1,1’-Biphenyl]-4-yl acetic acid and hexanol. These products can then participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-yl acetate: Similar structure but lacks the hexyloxy group.
[1,1’-Biphenyl]-4-yl butyrate: Contains a butyrate group instead of a hexyloxyacetate group.
[1,1’-Biphenyl]-4-yl propionate: Features a propionate group in place of the hexyloxyacetate group.
Uniqueness
The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl (hexyloxy)acetate imparts unique physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
54334-92-8 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-hexoxyacetate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-15-22-16-20(21)23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3 |
Clave InChI |
NZKFYKQSCOIOCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


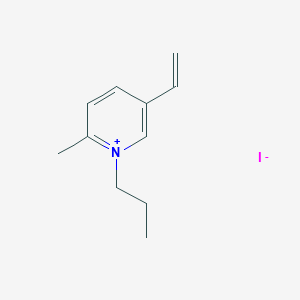
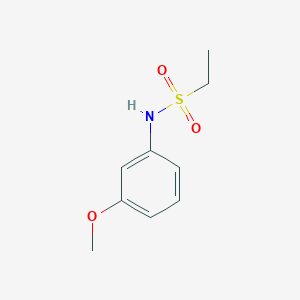
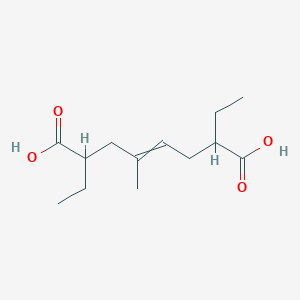
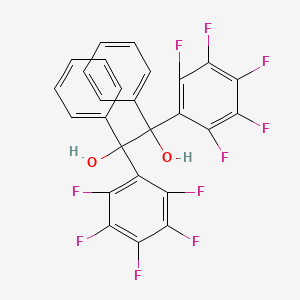
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


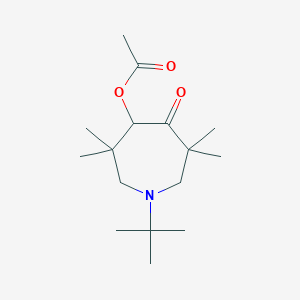
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
